molecular formula C22H23FN2O3 B2646530 (Z)-2-(4-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 903869-56-7

(Z)-2-(4-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No. B2646530
CAS RN: 903869-56-7
M. Wt: 382.435
InChI Key: ZVFBULOEHJHCEL-UNOMPAQXSA-N
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Description

(Z)-2-(4-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H23FN2O3 and its molecular weight is 382.435. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(4-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Research on similar compounds has focused on synthesizing novel derivatives with potential bioactive properties. For example, studies have developed synthetic routes for creating octahydro-1,5-imino-3-benzazocin-4,7,10-trione derivatives as models for saframycins, indicating a methodological approach to synthesizing complex molecules for biological evaluation (N. Saito et al., 1997).

Biological Activity

  • Compounds structurally related to the target molecule have been investigated for their cytotoxic, anticancer, and enzyme inhibitory effects. For instance, new Mannich bases with piperazines demonstrated cytotoxic/anticancer and carbonic anhydrase inhibitory effects, suggesting potential therapeutic applications (H. Gul et al., 2019).
  • Another study focused on diketopiperazine derivatives from marine-derived actinomycete, showcasing modest antivirus activity against influenza A virus, highlighting the potential for discovering novel antiviral agents (Pei-Pei Wang et al., 2013).

Potential Applications

  • The synthesis and evaluation of mono Mannich bases with piperazines as possible anticancer agents and carbonic anhydrase inhibitors point to the development of new therapeutic agents with specific biological targets (M. Tuğrak et al., 2019).
  • The exploration of Schiff’s base derivatives for their inhibitory kinetics on tyrosinase activity suggests applications in the development of antityrosinase agents, which could have implications for conditions like hyperpigmentation (Feng Yu et al., 2015).

properties

IUPAC Name

(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3/c1-14-11-18(26)17(13-25-9-7-24(2)8-10-25)22-20(14)21(27)19(28-22)12-15-3-5-16(23)6-4-15/h3-6,11-12,26H,7-10,13H2,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFBULOEHJHCEL-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=C(C=C3)F)O2)CN4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=C(C=C3)F)/O2)CN4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

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